REACTION_CXSMILES
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[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[OH-].[K+].Cl[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]([O:1][CH2:2][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[CH:13][CH:14]=1)([O-:20])=[O:19] |f:1.2,4.5|
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Name
|
|
Quantity
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2.23 g
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Type
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reactant
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Smiles
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OCC1=CC=NC=C1
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Name
|
|
Quantity
|
1.32 g
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Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
0.937 mL
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Type
|
catalyst
|
Smiles
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CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
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Name
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|
Quantity
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2.68 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)[N+](=O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring for 5 min at rt
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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STIRRING
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Details
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is further stirred at rt for 5 min
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Duration
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5 min
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Type
|
WAIT
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Details
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at 80° C. for 2 h
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Duration
|
2 h
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Type
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FILTRATION
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Details
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The reaction mixture is filtered over silica gel (15 g)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure, and flash
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Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
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[N+](=O)([O-])C1=CC=C(OCC2=CC=NC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |